molecular formula C16H16N2O B6206586 N-(1-benzyl-1,2,3,4-tetrahydroquinolin-4-ylidene)hydroxylamine CAS No. 1562499-09-5

N-(1-benzyl-1,2,3,4-tetrahydroquinolin-4-ylidene)hydroxylamine

Cat. No.: B6206586
CAS No.: 1562499-09-5
M. Wt: 252.3
InChI Key:
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Description

N-(1-benzyl-1,2,3,4-tetrahydroquinolin-4-ylidene)hydroxylamine is a synthetic organic compound characterized by the presence of a tetrahydroquinoline core linked to a benzyl group and a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1,2,3,4-tetrahydroquinolin-4-ylidene)hydroxylamine typically involves the following steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring system.

    Benzylation: The tetrahydroquinoline intermediate is then benzylated using benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate.

    Hydroxylamine Addition: The final step involves the addition of hydroxylamine to the benzylated tetrahydroquinoline. This can be achieved by reacting the benzylated intermediate with hydroxylamine hydrochloride in the presence of a base like sodium acetate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1,2,3,4-tetrahydroquinolin-4-ylidene)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the hydroxylamine moiety to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, potassium cyanide.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives.

Mechanism of Action

The mechanism by which N-(1-benzyl-1,2,3,4-tetrahydroquinolin-4-ylidene)hydroxylamine exerts its effects involves interaction with specific molecular targets such as enzymes and receptors. The hydroxylamine moiety can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The benzyl group enhances lipophilicity, facilitating membrane permeability and interaction with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroquinoline: Shares the core structure but lacks the benzyl and hydroxylamine groups.

    N-Benzyl-1,2,3,4-tetrahydroquinoline: Similar structure but without the hydroxylamine moiety.

    Hydroxylamine Derivatives: Compounds with similar hydroxylamine functionality but different core structures.

Uniqueness

N-(1-benzyl-1,2,3,4-tetrahydroquinolin-4-ylidene)hydroxylamine is unique due to the combination of the tetrahydroquinoline core, benzyl group, and hydroxylamine moiety, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in medicinal chemistry and industrial synthesis.

Properties

CAS No.

1562499-09-5

Molecular Formula

C16H16N2O

Molecular Weight

252.3

Purity

95

Origin of Product

United States

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